1,4,9,10-Anthracenetetrone

Description

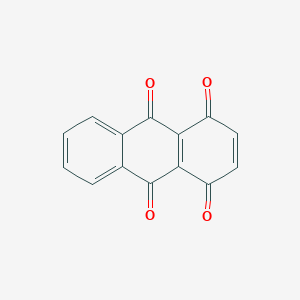

Structure

3D Structure

Properties

IUPAC Name |

anthracene-1,4,9,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCZUXHSQJQWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937853 | |

| Record name | Anthracene-1,4,9,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-63-3 | |

| Record name | 1,4,9,10-Anthracenetetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9,10-Anthracenetetrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene-1,4,9,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,9,10-Anthracenetetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4,9,10 Anthracenetetrone and Its Derivatives

Conventional Synthetic Routes to 1,4,9,10-Anthracenetetrone

The most common and facile synthesis of this compound starts from the readily available and low-cost 1,4-dihydroxy-9,10-anthraquinone. tandfonline.com

Oxidative Dehydrogenation Protocols from 1,4-Dihydroxy-9,10-Anthraquinone

The conversion of 1,4-dihydroxy-9,10-anthraquinone to this compound is achieved through oxidative dehydrogenation. tandfonline.com This process typically involves the use of strong oxidizing agents. Common oxidants employed in this transformation include nitric acid and potassium permanganate. The reaction proceeds by the removal of two hydrogen atoms from the hydroxyl groups and the adjacent aromatic ring, leading to the formation of two new ketone functionalities.

Another established method involves the use of lead tetraacetate in acetic acid. This reagent effectively oxidizes the starting material to the desired tetrone. The reaction is typically carried out at room temperature and gives a good yield of the product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of oxidizing agent, solvent, reaction temperature, and reaction time. For instance, when using nitric acid or potassium permanganate, the temperature is typically maintained between 60–80°C.

Purification of the final product is often achieved through recrystallization from polar aprotic solvents such as dimethylformamide (DMF). Careful chromatographic separation may be necessary to remove impurities, including those arising from incomplete oxidation or isomerization. Researchers have focused on developing reliable and efficient protocols that minimize the need for extensive purification steps like column chromatography, which facilitates the scaling up of the synthesis. researchgate.nettandfonline.comimperial.ac.uk

Table 1: Optimization of Oxidative Dehydrogenation of 1,4-Dihydroxy-9,10-Anthraquinone

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitric acid | Acetic acid | 60-80 | Not Specified | Moderate | |

| Potassium permanganate | Acetone (B3395972)/Water | 60-80 | Not Specified | Moderate | |

| Lead tetraacetate | Acetic acid | Room Temp | Not Specified | ~70 | Not Specified |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water | Room Temp | 1 | High | tandfonline.com |

Investigating Transition Metal Catalysis in Synthesis

The use of transition metal catalysts in the synthesis of anthracene (B1667546) derivatives is a well-established field. nih.gov In the context of this compound synthesis, preliminary studies have explored the use of transition metal catalysts like iron(III) chloride (FeCl₃) and copper(II) acetate (B1210297) (Cu(OAc)₂) in conjunction with oxygen or peroxides. While these methods offer a more environmentally friendly alternative by reducing acid waste, they have so far demonstrated lower conversions (under 60%) and require longer reaction times of 12 to 24 hours. Further research is needed to develop more efficient transition metal-catalyzed routes for the synthesis of this tetrone.

Advanced Synthetic Strategies for Functionalized Derivatives

The functionalization of the this compound core is essential for tuning its electronic properties and enhancing its utility in various applications.

Controlled Alkylation of the Anthracenetetrone Core

Controlled alkylation of the this compound core allows for the introduction of alkyl groups, which can improve properties such as bioavailability. For instance, 2-alkylated derivatives have shown improved tumor suppression capabilities.

One approach to alkylation involves the reaction of the tetrone with nucleophiles. Anthracene-1,4,9,10-tetrone acts as a good electrophile and can undergo addition with nucleophiles like silyl (B83357) enol ethers at low temperatures. thieme-connect.de This is followed by a Lewis acid-catalyzed 1,5-alkyl shift to yield the alkylated quinizarin (B34044) derivative. thieme-connect.de

Directed Halogenation for Electron-Withdrawing Substituents

The introduction of electron-withdrawing halogen substituents onto the this compound framework can significantly alter its electronic properties and reactivity. For example, 2,3-dichloro-1,4,9,10-anthracenetetrone exhibits enhanced electrophilicity, which accelerates its reaction rates in Diels-Alder reactions by approximately 30% compared to the parent compound.

A common method for halogenation involves the reaction of the tetrone with a halogenating agent in the presence of a suitable catalyst or solvent. The position of halogenation can be directed by the existing functional groups on the anthracene core. For instance, the reaction of 2-chloro-anthradiquinone with enamines has been studied, leading to pyrroloanthraquinone derivatives. researchgate.net

Table 2: Examples of Functionalized this compound Derivatives

| Derivative | Substituent | Synthetic Approach | Key Finding | Reference |

|---|---|---|---|---|

| 2-Methyl-1,4,9,10-anthracenetetrone | Methyl | Alkylation | Improved bioavailability and tumor suppression. | |

| 2,3-Dichloro-1,4,9,10-anthracenetetrone | Chlorine | Halogenation | Enhanced electrophilicity and accelerated Diels-Alder reaction rates. | |

| 5-Methoxy-1,4,9,10-anthracenetetrone | Methoxy (B1213986) | Not Specified | Serves as a dienophile in the synthesis of anthracyclinones. | |

| 2-Chloro-anthradiquinone | Chlorine | Halogenation | Reacts with enamines to form pyrroloanthraquinones. researchgate.net | researchgate.net |

Regiospecific Introduction of Methoxy Groups

The regiospecific introduction of methoxy groups onto the anthracene framework is a critical step in the synthesis of functionalized derivatives of this compound. These methoxy derivatives are valuable as dienophiles in the synthesis of more complex molecules like anthracyclinones.

One primary strategy involves the methylation of hydroxyanthraquinones. The methylation of 1,4-dihydroxyanthraquinone using dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of potassium carbonate (K₂CO₃) in refluxing acetone is a common method. mdpi.com This reaction can yield a mixture of 1-hydroxy-4-methoxyanthracene-9,10-dione and 1,4-dimethoxyanthracene-9,10-dione. mdpi.com The use of dimethyl sulfate is reported to provide higher yields compared to other methylating agents. mdpi.com The resulting 1,4-dimethoxy precursor can then be oxidized to the corresponding tetrone. mdpi.com

Another sophisticated approach to achieving regiospecificity involves the functionalization of brominated anthracenes. For instance, base-promoted aromatization of stereoisomeric 1,4-dimethoxy-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracenes can afford synthetically useful tribromo-1-methoxyanthracenes. beilstein-journals.org Specifically, the reaction can yield 1-methoxy-3,9,10-tribromoanthracene and 1-methoxy-2,9,10-tribromoanthracene. beilstein-journals.org These intermediates are valuable because the bromo substituents can be easily replaced, offering a pathway to a variety of functionalized anthracenes that are otherwise difficult to prepare. beilstein-journals.org

The reaction of 1,4-dihydroxy-9,10-anthraquinones, such as quinizarin, can also be controlled. For example, 5-methoxy-1,4,9,10-anthracenetetrone serves as a key dienophile for synthesizing anthracyclinones through cycloaddition reactions with silyloxy dienes.

Comparative Analysis of Synthetic Efficiency and Scalability

The synthesis of this compound and its derivatives has been approached through several routes, each with distinct advantages and disadvantages regarding efficiency, scalability, and the types of precursors required. A comparative analysis highlights the trade-offs between these methods.

The most facile and high-yielding synthesis of the parent this compound starts from the low-cost precursor 1,4-dihydroxy-9,10-anthraquinone (quinizarin). tandfonline.com The oxidation of quinizarin derivatives using strong oxidizing agents is a common and efficient method. For instance, oxidation with fuming sulfuric acid (H₂SO₄) can achieve yields of 85–90% with high purity (>95%) and is considered highly scalable. Another method using 65% nitric acid (HNO₃) in acetic acid gives slightly lower yields (65–70%) and is moderately scalable.

Diels-Alder reactions represent a powerful strategy for constructing the anthracene core. The cycloaddition of 2,3-dichloroanthracene-1,4,9,10-tetraones with substituted buta-1,3-dienes occurs at the internal double bond, yielding angular adducts. researchgate.net This approach is fundamental in creating precursors for antitumor compounds. researchgate.net The reactivity in these [4+2] cycloadditions can be significantly influenced by substituents on the anthracene ring. nih.gov

Research has focused on optimizing these synthetic routes to maximize efficiency and facilitate scale-up by minimizing difficult purification steps. Syntheses starting from dihydroxy-9,10-anthraquinones have been refined to ensure that the work-up of all reactions can be accomplished without the need for column chromatography, which is a significant advantage for large-scale production. researchgate.netresearchgate.net

The following table provides a comparative overview of major synthetic methods for this compound.

| Method | Starting Material/Reagents | Reaction Time (h) | Yield (%) | Purity (%) | Scalability | Reference(s) |

| Oxidation | 1,4-Dihydroxyanthraquinone, Fuming H₂SO₄ | 4–6 | 85–90 | >95 | High | |

| Oxidation | 1,4-Dihydroxyanthraquinone, 65% HNO₃, Acetic Acid | 8–10 | 65–70 | 90 | Moderate | |

| Oxidation | 1,4-Dimethoxy precursor, Silver(II) oxide, Nitric Acid | Not Specified | 40 | Not Specified | Not Specified | mdpi.com |

| Diels-Alder Cycloaddition | 2,3-Dichloroanthracene-1,4,9,10-tetraone, Dienes | Not Specified | Not Specified | Not Specified | Moderate | researchgate.net |

Mechanistic Investigations of 1,4,9,10 Anthracenetetrone Reactivity

Electron-Accepting Characteristics and Electrophilic Nature

1,4,9,10-Anthracenetetrone is a polycyclic aromatic compound distinguished by an electron-deficient structure. This deficiency arises from the presence of four carbonyl groups positioned at the 1, 4, 9, and 10 locations of the anthracene (B1667546) framework, which act as potent electron-withdrawing groups. wikipedia.org The compound's extended π-conjugated system further enhances its ability to accept electrons. These structural features impart a strong electrophilic character to the molecule, making it a versatile electron acceptor in various chemical reactions, including charge-transfer complex formation and cycloadditions. tandfonline.comnih.gov Its notable redox activity and ability to engage with electron-donating molecules are central to its reactivity. The electron-accepting properties are sufficiently strong that the compound is explored for applications in materials science, such as in organic photovoltaics and for modifying electrodes in energy storage devices like supercapacitors. tandfonline.com

Cycloaddition Reaction Pathways

The electron-deficient nature of this compound makes it an excellent substrate for various cycloaddition reactions, where it typically functions as the electrophilic component. These reactions provide pathways to complex molecular architectures, including those similar to anthracycline antibiotics. researchgate.net

As a potent dienophile, this compound readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.org The reaction kinetics and regioselectivity are significantly influenced by the electronic properties of both the anthracenetetrone core and the reacting diene. nih.govbeilstein-journals.org The presence of four electron-withdrawing carbonyl groups activates the internal double bonds of the quinone system for cycloaddition.

The regiochemical outcome of the Diels-Alder reaction with substituted this compound derivatives can lead to either linear or angular adducts. This selectivity is heavily dependent on the substitution pattern of the anthracenetetrone. For instance, the reaction of 2-chloro- and 2,3-dichloro-anthracene-1,4,9,10-tetraones with substituted buta-1,3-dienes proceeds at the internal double bond to yield angular adducts. researchgate.net In contrast, related but less electron-deficient quinones like 9,10-anthraquinone tend to form linear adducts with dienes. The reaction of 2,3,4a,9a-tetrachloro-4a,9a-dihydroanthracene-1,4,9,10-tetraone with 2,3-dimethylbuta-1,3-diene results in a fully aromatized linear adduct, while its reaction with a more reactive diene like 1-methoxy-3-trimethylsilyloxybuta-1,3-diene affords a ketone product derived from an initial angular adduct. researchgate.net This demonstrates that both substituent electronics and diene reactivity play crucial roles in directing the regioselectivity of the cycloaddition. researchgate.netnih.gov

| Dienophile | Diene | Predominant Adduct Type | Reference |

| 2,3-Dichloro-1,4,9,10-anthracenetetrone | Substituted buta-1,3-dienes | Angular | researchgate.net |

| 2,3,4a,9a-Tetrachloro-4a,9a-dihydroanthracene-1,4,9,10-tetraone | 2,3-Dimethylbuta-1,3-diene | Linear (aromatized) | researchgate.net |

| 2,3,4a,9a-Tetrachloro-4a,9a-dihydroanthracene-1,4,9,10-tetraone | 1-Methoxy-3-trimethylsilyloxybuta-1,3-diene | Angular (rearranged) | researchgate.net |

Substituents on the this compound framework have a profound impact on the rates and outcomes of Diels-Alder reactions. Electron-withdrawing groups, such as chlorine, enhance the electrophilicity of the quinone system. For example, the presence of chloro groups can accelerate reaction rates by approximately 30% compared to the unsubstituted parent compound. Conversely, electron-donating groups, like methoxy (B1213986) substituents, also play a role in modulating reactivity. 5-methoxy-1,4,9,10-anthracenetetrone has been used as a dienophile in cycloadditions with silyloxy dienes for the synthesis of anthracyclinones. The nature of the diene's substituents is equally critical; highly reactive dienes such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-buta-1,3-diene) can influence the reaction pathway and the stability of the resulting adducts. wikipedia.orgresearchgate.net

| Substituent on Anthracenetetrone | Effect on Reactivity | Example Reaction | Reference |

| Chloro (e.g., 2,3-dichloro-) | Enhances electrophilicity, accelerates reaction rates (~30%) | Reaction with dienes to form angular adducts | |

| Methoxy (e.g., 5-methoxy-) | Acts as a dienophile for specific syntheses | Cycloaddition with silyloxy dienes to form anthracyclinones |

This compound and its derivatives serve as potent electron-accepting alkenes in [2+2]-cycloaddition reactions with electron-rich alkynes, such as ynamides. tandfonline.combeilstein-journals.orgresearchgate.net These reactions typically proceed through a [2+2] cycloaddition-retroelectrocyclization (CA-RE) mechanism. beilstein-journals.org The process is initiated by a nucleophilic attack from the alkyne carbon onto the electron-deficient alkene of the anthracenetetrone, forming a zwitterionic intermediate. beilstein-journals.org This intermediate then undergoes ring closure to a cyclobutene, followed by a retro-electrocyclization to yield highly conjugated push-pull chromophores. tandfonline.comresearchgate.nettandfonline.com This methodology allows for the synthesis of extended π-systems where the anthracenetetrone core acts as the acceptor moiety. researchgate.net

Diels-Alder Reaction Kinetics and Regioselectivity

Adduct Formation: Linear versus Angular Selectivity

Mechanisms of Charge-Transfer Complex Formation

The strong electron-accepting capability of this compound facilitates the formation of charge-transfer (CT) complexes with various electron-donating molecules. tandfonline.comresearcher.life These complexes are formed through non-covalent interactions where a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the anthracenetetrone acceptor. mdpi.com The mechanism involves the association of the donor and acceptor molecules, leading to the formation of a [D...A] complex. In some cases, particularly upon photoexcitation, a more significant charge separation can occur, leading to a [D⁺-A⁻] state. researcher.lifemdpi.com Research has shown that this compound forms charge-transfer salts with potent electron donors like decamethylferrocene, which can exhibit magnetic properties. The formation and properties of these CT complexes are fundamental to the compound's application in organic electronics and material science. tandfonline.comacs.orgacs.org

Other Mechanistic Pathways

Beyond its role in fundamental cycloaddition and materials science applications, the reactivity of this compound and its precursors extends to several other significant mechanistic pathways. These include specialized named reactions for heterocycle synthesis, self-condensation processes, and functionalization through cyanation, which open avenues to complex molecular architectures.

The Nenitzescu indole (B1671886) synthesis, a reaction that typically forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester, displays unique outcomes when this compound (also known as 1,4,9,10-anthradiquinone) is used as the quinone component. wikipedia.org The general mechanism involves a sequence of a Michael addition of the enamine to the quinone, followed by a nucleophilic attack from the enamine pi bond and a subsequent elimination to form the indole ring system. wikipedia.orgresearchgate.net

However, the high electrophilicity of this compound, which is activated by two electron-withdrawing quinone groups, alters the expected reaction course. nih.gov In a study reacting this compound with enamines, the expected anthracycline-like naphtho-condensed 5-hydroxyindoles were not formed. nih.govresearchgate.net Instead, the reaction yielded unexpected tetracyclic carboxylates: 3,3a,6,12-tetrahydro-3a,7-dihydroxy-2-methyl-6,12-dioxo-naphtho[2,3-d]indol-1-carboxylates. nih.govresearchgate.net These carbinolamine products represent a new class of lead structures for potential anticancer drug design and can serve as precursors for the synthesis of complex heterocycles like dibenzoazonines through a process of isomerization, ring opening, and re-closure. nih.govresearchgate.net

The reaction of related substituted anthraquinones under Nenitzescu conditions further highlights the diversity of heterocycle synthesis. For instance, 2-chloro-anthradiquinone reacts as a vinylogous acid chloride to form pyrroloanthraquinones, while unsubstituted 1,4-anthraquinone (B1204791) follows the normal Nenitzescu route to produce naphtho-condensed indoles. nih.govresearchgate.net

Table 1: Products of Nenitzescu-type Reactions with Anthraquinone (B42736) Derivatives

| Anthraquinone Reactant | Enamine Partner | Key Product(s) | Reference |

| This compound | Ethyl 3-aminocrotonate | 3,3a,6,12-tetrahydro-3a,7-dihydroxy-2-methyl-6,12-dioxo-naphtho[2,3-d]indol-1-carboxylates | researchgate.net, nih.gov |

| 2-Chloro-anthradiquinone | Enamines | Pyrroloanthraquinone | researchgate.net, nih.gov |

| 1,4-Anthraquinone | Enamines | Naphtho-condensed indoles | researchgate.net, nih.gov |

Oligomerization and dimerization represent important reaction pathways for anthraquinone derivatives, often proceeding through the formation of reactive intermediates. For derivatives of this compound, a key dimerization pathway involves a Diels-Alder reaction. researchgate.net

Specifically, during the synthesis of potential antitumor agents derived from 1,4,9,10-anthradiquinones, new spirocyclic dimers were isolated. researchgate.net The proposed mechanism involves the initial formation of Mannich bases from precursor indole structures. These Mannich bases, upon heating, can generate highly reactive ortho-quinone methide (o-QM) intermediates. In the absence of other trapping agents, these o-QM intermediates undergo a [4+2] Diels-Alder dimerization process to yield complex spiro derivatives. researchgate.net This reactivity has been observed when heating the corresponding Mannich bases in a solvent such as dichloromethane. researchgate.net

The Diels-Alder reaction is a well-established strategy for constructing the core structure of anthraquinones and for coupling them into more complex systems. nih.govnih.gov For example, substituted hydroanthraquinones can be synthesized via a [4+2] cycloaddition between naphthoquinones and various dienes. nih.gov This general principle of using Diels-Alder reactions to build or dimerize quinone-based structures underscores the mechanistic feasibility of the dimerization observed for derivatives of this compound. researchgate.netnih.gov

Table 2: Dimerization of Anthraquinone Derivatives

| Precursor | Intermediate | Reaction Type | Dimer Product | Conditions | Reference |

| Mannich Base of Indole Derivative | ortho-Quinone Methide (o-QM) | Diels-Alder [4+2] Cycloaddition | Spirocyclic Dimer | Reflux in Dichloromethane | researchgate.net |

The introduction of cyano groups onto an aromatic framework can significantly alter a molecule's electronic properties, and methods have been developed for the cyanation of quinones. While direct electrophilic cyanation on the aromatic ring of this compound is not prominently documented, a powerful one-pot method exists for converting quinones into cyanated acenes, which involves the reaction of the electrophilic carbonyl carbons. acs.org

This synthetic route proceeds in two main steps. First, the carbonyl groups of the quinone are treated with trimethylsilyl (B98337) cyanide (TMSCN), typically with a cyanide salt catalyst like KCN. This step converts the carbonyls into silylated cyanohydrins through the nucleophilic addition of the cyanide ion to the carbonyl carbon. acs.org In the second step, a reagent such as phosphorus tribromide (PBr₃) is added to effect a reductive aromatization, which eliminates the silyl (B83357) and hydroxyl groups to form the fully aromatic, cyanated polycyclic hydrocarbon. acs.org

This methodology has been successfully adapted for the conversion of electron-poor starting materials like 2,7-dinitro-9,10-anthraquinone into 2,7-dinitro-9,10-dicyanoanthracene. acs.org The successful cyanation of this substituted anthraquinone highlights a viable mechanistic pathway for introducing cyano groups onto the anthracene core, starting from its quinone precursors. acs.orgacs.org

Table 3: Mechanistic Steps for Conversion of Quinones to Cyanated Arenes

| Step | Reagents | Intermediate/Product | Mechanism | Reference |

| 1 | Trimethylsilyl cyanide (TMSCN), KCN (catalyst) | Silylated cyanohydrin | Nucleophilic addition of cyanide to carbonyl carbons | acs.org |

| 2 | Phosphorus tribromide (PBr₃) | Cyanated aromatic acene | Reductive aromatization | acs.org |

Advanced Spectroscopic and Structural Elucidation of 1,4,9,10 Anthracenetetrone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement of 1,4,9,10-anthracenetetrone. Both ¹H and ¹³C NMR have been instrumental in assigning the chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the aromatic protons of this compound typically resonate in the range of δ 8.2–8.5 ppm. This downfield shift is attributed to the strong electron-withdrawing effect of the four carbonyl groups.

¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbons are characteristically observed at chemical shifts between δ 180–185 ppm. The aromatic carbons resonate in the region of δ 120–140 ppm. The interpretation of ¹³C NMR spectra can be complex due to overlapping signals from symmetric carbons. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to resolve these ambiguities by correlating proton and carbon environments.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 8.2 – 8.5 | Aromatic Protons | |

| ¹³C | 180 – 185 | Carbonyl Carbons | |

| ¹³C | 120 – 140 | Aromatic Carbons |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Interactions

Ultraviolet-visible (UV-Vis) spectroscopy is a key method for probing the electronic transitions within the π-conjugated system of this compound. The extended conjugation and the presence of multiple carbonyl groups give rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is influenced by electronic transitions between molecular orbitals. The molecule's ability to act as an electron acceptor makes it suitable for forming charge-transfer complexes, which can also be studied using this technique. tandfonline.com Density Functional Theory (DFT) calculations have been used to predict the HOMO-LUMO gap and corroborate experimental UV-Vis absorption maxima. For instance, DFT calculations predict a HOMO-LUMO gap of approximately 3.2 eV, which aligns with the observed UV-Vis absorption maximum around 450 nm.

The absorption spectrum of the parent compound, anthracene (B1667546), shows characteristic bands that are shifted in this compound due to the influence of the four carbonyl groups. For comparison, the UV/Vis spectrum of anthracene displays a ¹Lₐ band with a maximum absorption (λₘₐₓ) at 374 nm. nih.gov In contrast, substituted derivatives of this compound, such as hydroxy and methoxy (B1213986) derivatives, can exhibit redshifted (bathochromic) absorption spectra due to the electron-donating nature of these substituents.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The crystal structure of this compound has been reported, confirming its planar tetracyclic aromatic core with four ketone functionalities. tandfonline.comresearchgate.net Analysis of the crystal packing reveals the nature of intermolecular interactions, which can influence the material's bulk properties. The Cambridge Structural Database (CSD) contains crystallographic data for this compound. nih.gov The study of related anthracenetetrone isomers, such as 1,4,5,8-anthracenetetrone, has also provided valuable insights into their molecular structures and packing arrangements, often revealing no significant π-π stacking. tandfonline.com

Table 2: Selected Crystallographic Information for Anthracene Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1,4,5,8-anthracenetetrone · 1,4-dioxane (B91453) solvate | Monoclinic | P2₁/n | Planar tetrone core with dioxane solvent molecules in the lattice. | tandfonline.com |

Note: Crystallographic data for the parent this compound is available in crystallographic databases.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. edinst.comlibretexts.orgscm.com These techniques probe the vibrational modes of the molecule, providing a characteristic "fingerprint" spectrum. libretexts.org

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibrations of the ketone groups. This band typically appears around 1670 cm⁻¹. Aromatic C-H bending vibrations are also observed in the range of 750–800 cm⁻¹. These spectral features are consistent with the tetrone structure and are in agreement with data from analogous anthraquinone (B42736) compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the molecule. edinst.com For a molecule with a center of symmetry, certain vibrational modes may be exclusively Raman active or IR active. The analysis of both IR and Raman spectra can, therefore, provide a more complete picture of the vibrational modes of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C=O Stretch | ~1670 | Infrared | |

| Aromatic C-H Bend | 750 – 800 | Infrared |

Note: The exact positions of vibrational bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Computational and Theoretical Chemistry Studies of 1,4,9,10 Anthracenetetrone

Quantum Chemical Calculations on Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analyses)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,4,9,10-anthracenetetrone. The electronic properties are largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.net

For this compound, Density Functional Theory (DFT) calculations have been employed to determine its electronic structure. These calculations predict a HOMO-LUMO gap of approximately 3.2 eV. This relatively large gap is indicative of the compound's high stability. The HOMO and LUMO energy levels are crucial for predicting how the molecule will interact in charge-transfer complexes, where it typically functions as an electron acceptor due to its electron-deficient nature, a characteristic enhanced by its four carbonyl groups.

The analysis of the frontier orbitals is also key to predicting the regioselectivity of chemical reactions. researchgate.net For electrophilic attacks, the reaction is likely to occur at the position with the largest HOMO lobe, representing the area of highest electron density. Conversely, for nucleophilic attacks, the reaction site is predicted by the largest LUMO lobe, indicating the most electron-deficient region. researchgate.net This type of analysis is crucial for planning synthetic modifications of the anthracenetetrone core. The energy offset between the frontier orbitals and the Fermi level of an electrode material is a key quantity in molecular transport, controlling the efficiency of charge transfer in molecular electronic devices. researchgate.net

| Parameter | Calculated Value | Method | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | ~3.2 eV | DFT | Indicates high electronic stability and influences optical properties. |

| Role | Electron Acceptor | N/A | Facilitates charge-transfer complexes for electronics. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Catalytic Efficiency Prediction

Density Functional Theory (DFT) has revolutionized the study of organic reaction mechanisms by providing a framework to map potential energy surfaces, identify transition states, and calculate reaction pathways. tandfonline.comgoogle.co.th For a molecule like this compound, DFT can elucidate the complex mechanisms involved in its synthesis and its role in catalytic processes.

The synthesis of this compound often proceeds via the oxidation of 1,4-dihydroxy-9,10-anthraquinone. tandfonline.com A proposed two-step mechanism in concentrated sulfuric acid involves the protonation and activation of the hydroxyl groups, which enhances the electrophilicity of the anthraquinone (B42736) backbone, followed by oxidative dehydrogenation. DFT calculations can model this entire process, determining the energy barriers for each step, identifying key intermediates, and confirming the role of the acid as both a catalyst and an oxidizing agent. Such computational insights are invaluable for optimizing reaction conditions like temperature and concentration to maximize yield and purity.

Furthermore, DFT is applied to predict the catalytic efficiency of organometallic complexes or materials incorporating the anthracenetetrone moiety. researchgate.net By calculating the electronic structure of the catalyst and the substrate, DFT can model the interactions and the energy profile of the catalytic cycle. This allows for the rational design of new catalysts with improved activity and selectivity for specific transformations, such as in redox-flow batteries where quinone-based molecules are attractive for their fast proton-coupled electron transfer processes. cusat.ac.in

Theoretical Predictions of Isomeric Stability and Thermochemical Properties

Computational studies are highly effective in predicting the relative stability of isomers, which is often challenging to determine experimentally. For anthracenetetrone, several structural isomers exist depending on the position of the four carbonyl groups. Theoretical calculations have consistently shown that 1,4,5,8-anthracenetetrone is the most stable isomer. iucr.orgnih.gov This superior stability is a key reason for its investigation as a component in materials science, such as in green battery electrodes. iucr.orgdtic.mil

Thermochemical properties, such as the enthalpy of formation and enthalpy of combustion, can also be predicted with high accuracy using computational methods. These values are crucial for assessing the energetic content and thermal stability of a compound. For this compound, a calculated enthalpy of combustion of -7,210 kJ/mol has been reported, which is significantly lower than that of related, less stable compounds like 1,4-Naphthoquinone (-5,890 kJ/mol). This lower enthalpy of combustion correlates with higher thermal stability, making the compound suitable for applications that require resilience at high temperatures.

| Compound | Property | Finding | Source |

|---|---|---|---|

| 1,4,5,8-Anthracenetetrone | Isomeric Stability | Predicted to be the most stable anthracenetetrone isomer. | iucr.orgnih.gov |

| This compound | Enthalpy of Combustion (ΔH°comb) | -7,210 kJ/mol | |

| 1,4-Naphthoquinone | Enthalpy of Combustion (ΔH°comb) | -5,890 kJ/mol |

Computational Modeling of Intermolecular Interactions and Binding Energies (e.g., Graphene Interactions)

The performance of organic molecules in materials science applications, particularly in electronics and energy storage, is heavily dependent on their intermolecular interactions. Computational modeling using DFT with van der Waals (vdW) dispersion corrections is essential for accurately predicting these non-covalent interactions.

A significant area of study for this compound is its interaction with graphene. Organic electrode materials often suffer from dissolution in nonaqueous electrolytes, which shortens battery life. One strategy to overcome this is to adsorb the organic molecules onto a conductive substrate like graphene. Computational studies have shown that this compound exhibits a strong physisorption on graphene, with a calculated binding energy of 1.56 eV.

This binding energy is the highest among several electroactive organic compounds studied, indicating the formation of a highly stable nanocomposite. The strong interaction is dominated by vdW forces and helps prevent the dissolution of the anthracenetetrone molecules, thereby improving the cycling performance and stability of batteries. These computational predictions have highlighted this compound and its isomers as exceptionally promising candidates for developing next-generation, environmentally friendly battery electrodes. iucr.org

| Compound | Binding Energy (eV) | Computational Method |

|---|---|---|

| This compound (ATO) | 1.56 | DFT with vdW correction |

| Phenanthraquinone (PQ) | <1.56 | DFT with vdW correction |

| 1,4-Naphthoquinone | 1.10 | DFT with vdW correction |

| Data sourced from . The binding energy of this compound is the highest in the studied series. |

In Silico Investigations of Non-linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, optical communications, and data storage. NLO materials can alter the properties of light, such as its frequency or refractive index, and organic molecules with extended π-conjugated systems are excellent candidates. The electron-deficient, highly conjugated structure of this compound suggests it may possess interesting NLO properties.

In silico investigations, primarily using DFT and time-dependent DFT (TD-DFT), are powerful methods for predicting the NLO response of molecules. dtic.mil These calculations focus on determining the molecular polarizability (α) and, more importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. Molecules with large hyperpolarizability values are considered promising for NLO applications.

For a molecule like this compound, computational chemists would model its interaction with an external electric field to calculate these properties. The presence of both an extended π-system (the anthracene (B1667546) core) and strong electron-withdrawing groups (the four carbonyls) could lead to significant intramolecular charge transfer upon excitation, a key requirement for a large NLO response. While specific experimental NLO studies on this compound are not widely reported, theoretical calculations provide a crucial first step in identifying its potential and guiding the synthesis of new, related chromophores for advanced optical technologies. researchgate.netdtic.mil

Applications and Research Trajectories of 1,4,9,10 Anthracenetetrone in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

1,4,9,10-Anthracenetetrone, a type of polycyclic quinone, has garnered significant interest in the field of organic electronics due to its unique chemical structure and properties. Its extended π-conjugated system and electron-deficient nature make it a versatile component in the development of advanced materials for various electronic and optoelectronic applications.

Role as Building Blocks for π-Conjugated Small Molecules and Polymers

A key application of this compound is its use as a fundamental building block for the synthesis of more complex π-conjugated small molecules and polymers. tandfonline.comimperial.ac.ukresearchgate.netchemrxiv.org These materials are central to the field of organic electronics, which utilizes carbon-based compounds to create electronic devices. imperial.ac.uk The structure of this compound allows for various chemical modifications, enabling the creation of a diverse range of materials with tailored properties. researchgate.net

The synthesis of these π-conjugated systems often starts with dihydroxy-9,10-anthraquinones, which are then converted to anthracenetetrones. tandfonline.comimperial.ac.ukresearchgate.net This process has been optimized for efficiency and to minimize the workload, facilitating the production of these crucial building blocks without the need for complex purification methods like column chromatography. tandfonline.comimperial.ac.ukresearchgate.net The resulting anthracenetetrone-based molecules and polymers are promising candidates for use in various electronic devices due to their molecular structure. imperial.ac.ukresearchgate.net

Design and Synthesis of Push-Pull Chromophores

This compound serves as a precursor in the creation of push-pull chromophores. tandfonline.comresearchgate.net These specialized molecules are characterized by having both an electron-donating (push) and an electron-accepting (pull) component linked by a π-conjugated system. This architecture gives them unique optical and electronic properties. beilstein-journals.org

The synthesis of these chromophores can be achieved through cycloaddition reactions where this compound reacts with electron-rich alkynes. tandfonline.comresearchgate.net This method is considered an efficient and atom-economical way to produce a variety of push-pull structures. beilstein-journals.org The resulting chromophores have potential applications in optoelectronic materials. beilstein-journals.org

Contributions to Organic Photovoltaics and Solar Cell Architectures

In the realm of renewable energy, this compound is being explored for its potential in organic photovoltaics (OPVs), also known as organic solar cells. These devices use organic polymers or small molecules to convert sunlight into electricity. wikipedia.org The efficiency of OPVs is a critical area of research, with current goals focused on achieving power conversion efficiencies of 10-15% to be commercially viable. wikipedia.org

This compound is utilized as a building block for the π-conjugated materials that form the active layer of these solar cells. Its ability to form charge-transfer complexes is a key property that can enhance the efficiency of these devices. acs.org Research in this area is focused on developing new materials and device architectures to improve the performance and long-term stability of organic solar cells. nih.gov

Potential in N-Type Semiconductor Development

The development of n-type organic semiconductors, which conduct negative charges (electrons), is crucial for the advancement of organic electronics. Attaching electron-withdrawing groups to acenes is a strategy used to create these materials. The introduction of cyano groups, for instance, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a desirable characteristic for n-type materials. acs.org Research has shown that dicyanoacenes exhibit high reversibility upon reduction, which is important for stable device performance. acs.org

Integration into Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major application of organic electronics, used in displays and lighting. These devices consist of several layers of organic materials that emit light when an electric current is applied. Anthracene-based compounds are used as host materials in the emissive layer of OLEDs. rsc.orgmdpi.com

The design of these host materials is critical for achieving high efficiency and stability, particularly for deep-blue emitting OLEDs. rsc.org By creating bipolar host materials with balanced hole and electron transporting properties, researchers have been able to fabricate OLEDs with high external quantum efficiencies and reduced efficiency roll-off at high brightness. rsc.org For instance, an OLED using an anthracene-based host achieved a maximum external quantum efficiency of 8.10%. rsc.org Another study reported an external quantum efficiency of 8.3% for a blue OLED with an anthracene-derivative host. mdpi.com

Interactive Data Table: Performance of Anthracene-Based OLEDs

| Host Material | Emission Color | Max. External Quantum Efficiency (%) | CIE Coordinates |

| NA-AN-NA | Deep-Blue | 8.10 | (0.1298, 0.1712) |

| 2-NaAn-1-PNa (doped) | Real Blue | 8.3 | (0.133, 0.141) |

Energy Storage Systems

Beyond electronics, this compound and its derivatives are being investigated for their potential in energy storage systems. The redox activity of this compound makes it a candidate for applications in devices like lithium-ion batteries and supercapacitors.

For instance, this compound has been used to modify electrodes for supercapacitors, where its electron-accepting nature improves the device's performance. researchgate.net In the context of batteries, computational studies have predicted that the binding of this tetrone to graphene is particularly strong, which is beneficial for the cycling performance of green battery electrodes. tandfonline.com Research into crystalline polycyclic quinone derivatives, a class of compounds that includes anthracenetetrone, has shown initial discharge capacities greater than 200 mAh/g when used as the active material in rechargeable lithium batteries. researchgate.net More recent research on anthraquinone-based polymers for aqueous zinc-ion batteries has demonstrated ultrahigh specific capacities and excellent cycle life, highlighting the ongoing potential of these materials in energy storage. nih.gov

Electrode Modification for Supercapacitors

This compound has been identified as a promising material for modifying electrodes in supercapacitors. tandfonline.comresearchgate.net Its inherent electron-accepting characteristics are leveraged to enhance the performance of these energy storage devices. By incorporating this organic molecule into electrode structures, researchers aim to combine the electrostatic double-layer capacitance of carbon materials with the pseudocapacitive properties arising from the faradaic reactions of the anthracenetetrone. researchgate.netmdpi.com

Cathode Material Development for Rechargeable Batteries (e.g., Lithium-ion, Zinc-ion)

In the realm of rechargeable batteries, this compound and its derivatives are being explored as cathode materials, particularly for lithium-ion (Li-ion) and zinc-ion (Zn-ion) batteries. tandfonline.comacs.orgresearchgate.net The multiple carbonyl groups within the molecule can undergo reversible redox reactions, enabling the storage and release of ions like Li+ and Zn2+. acs.orgmdpi.com

For aqueous zinc-ion batteries, while a related compound, 1,4,5,8-anthracenetetrone, has been tested, it exhibited lower specific capacities and poorer cycling stability compared to its polymeric form. acs.org The monomer showed specific capacities of 57, 48, and 31 mAh g⁻¹ at current densities of 0.1, 0.2, and 0.5 A g⁻¹, respectively, with a capacity retention of 82% after 1000 cycles. acs.org This suggests that while the core structure has potential, its direct application may be limited by issues such as dissolution in the electrolyte. acs.org

The development of organic cathode materials is driven by the desire for more sustainable and flexible battery technologies. nih.gov Polycyclic quinone derivatives, including anthracenetetrones, are attractive candidates due to their potential for multi-electron redox reactions, which can lead to high theoretical capacities. researchgate.net For instance, pyrene-4,5,9,10-tetraone, a related tetraone, has demonstrated a reversible capacity of 360 mAh g⁻¹ in a lithium-ion battery. mdpi.com

Synthesis of Redox-Active Porous Organic Polymers (rPOP) for Energy Applications

To overcome the limitations of small-molecule organic electrodes, such as dissolution in electrolytes, researchers have incorporated this compound and its isomers into redox-active porous organic polymers (rPOPs). nih.gov These polymers offer a stable and insoluble framework, enhancing cycling stability and performance in energy storage devices. nih.gov

A notable example involves the synthesis of a quinone-functionalized rPOP using a Diels-Alder reaction between hexakis(bromomethyl)benzene (B1581562) and 1,4,5,8-anthracenetetrone for use in aqueous zinc-ion batteries. acs.org This rPOP cathode demonstrated a high capacity of 120 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and exceptional long-term cycling stability, retaining 66% of its capacity after 30,000 cycles at 2.0 A g⁻¹. acs.org The porous nature of these polymers facilitates efficient ion transport, while the conjugated backbone improves intrinsic conductivity.

The key advantages of using rPOPs include:

Insolubility: The cross-linked polymeric structure prevents the active material from dissolving into the electrolyte, leading to longer cycle life. nih.gov

Porosity: The porous network allows for efficient infiltration of the electrolyte and facilitates rapid ion transport to the redox-active sites. nih.gov

Structural Tunability: The properties of rPOPs can be tailored by carefully selecting the building blocks and the synthetic methodology. nih.govskku.edu

Table 1: Performance of 1,4,5,8-Anthracenetetrone Monomer vs. rPOP Cathode in Aqueous ZIBs

| Material | Current Density (A g⁻¹) | Specific Capacity (mAh g⁻¹) | Cycle Life | Capacity Retention |

| 1,4,5,8-Anthracenetetrone | 0.1 | 57 | 1000 cycles @ 1.0 A g⁻¹ | 82% |

| rPOP | 0.1 | 120 | 30,000 cycles @ 2.0 A g⁻¹ | 66% |

Sensing Platforms and Catalytic Applications

Facilitation of Electron Transfer Processes in Advanced Systems

The inherent electron-accepting nature of this compound makes it a candidate for applications that rely on the facilitation of electron transfer processes. Its use as an acceptor in charge-transfer complexes is a prime example of this capability. By accepting electrons, it can influence the electronic state of a system, a property that can be harnessed in the development of sensors and catalytic systems. The ability to mediate electron transfer is a fundamental process in many chemical and biological sensors, as well as in various catalytic cycles.

Development of Novel Electroactive Materials for Sensors

The inherent electrochemical properties of this compound make it a compelling candidate for the development of new electroactive materials, particularly for sensor applications. Its strong electron-accepting nature is a key attribute, allowing it to form charge-transfer complexes with a variety of electron-donating molecules. This capability is fundamental to designing materials that can respond to chemical stimuli through measurable electronic signals.

Research has demonstrated that this compound can be used to modify electrodes, for instance, in supercapacitors. tandfonline.comtandfonline.com While supercapacitors are primarily energy storage devices, the principles of electrode modification and performance enhancement are directly relevant to sensor technology. The compound's ability to improve the performance of these devices underscores its potential as a robust electroactive component. Furthermore, computational studies have investigated the interaction of anthracenetetrone isomers with graphene, a common substrate in modern sensors. researchgate.netcolab.ws These studies predicted a strong binding affinity between the molecules and the graphene surface, which is a crucial factor for creating stable nanocomposites that can prevent dissolution in electrolytes and improve the cycling performance of electrochemical devices. colab.ws The formation of such stable complexes is a desirable trait for long-lasting and reliable sensor electrodes.

Table 1: Electrochemical Applications and Properties of this compound

| Property/Application | Role of this compound | Significance in Electroactive Materials | Reference |

|---|---|---|---|

| Charge-Transfer Complexes | Electron Acceptor | Foundation for designing new materials for sensors and batteries. | tandfonline.com |

| Electrode Modification | Active Component | Enhances the performance of energy storage devices like supercapacitors. | tandfonline.comtandfonline.com |

| Molecule-Based Magnets | Component of Charge-Transfer Salts | Forms salts with magnetic properties when combined with electron donors. |

| Graphene Composites | Adsorbed Electroactive Compound | Strong binding energy leads to stable nanocomposites for battery electrodes. | researchgate.netcolab.ws |

Precursor in Complex Synthetic Methodologies for Diverse Organic Scaffolds

Beyond its direct use in materials, this compound serves as a versatile precursor in the synthesis of complex, multi-ring organic structures. tandfonline.comtandfonline.com Its reactivity, particularly as a dienophile in cycloaddition reactions, allows chemists to construct intricate molecular scaffolds. researchgate.net These scaffolds are foundational structures that can be further elaborated to create a wide range of functional molecules.

A notable example is its use in the Nenitzescu indole (B1671886) synthesis. When this compound (also referred to as 1,4,9,10-anthradiquinone in this context) reacts with enamines, it does not produce the expected simple fused indoles. researchgate.net Instead, it yields complex, unexpected heterocyclic systems, such as 3,3a,6,12-tetrahydro-3a,7-dihydroxy-2-methyl-6,12-dioxo-naphtho[2,3-d]indol-1-carboxylates. researchgate.net This demonstrates its utility in generating molecular diversity. These resulting compounds have been identified as precursors for yet other complex structures, including dibenzoazonines, through unusual reaction pathways involving isomerization and ring-opening/re-closure sequences. researchgate.net Further research has shown that Mannich bases derived from related reactions can undergo a Diels-Alder dimerization to form novel spirocyclic dimers. researchgate.net This highlights the compound's role as a starting point for building architecturally diverse and complex organic molecules.

Table 2: Synthetic Utility of this compound for Organic Scaffolds

| Reaction Type | Reactant(s) | Resulting Scaffold/Product | Significance | Reference |

|---|---|---|---|---|

| Nenitzescu Reaction | Enamines | Naphtho-condensed 5-hydroxyindoles (unexpectedly forms complex carboxylates) | Constitutes a new class of lead structures for further synthesis. | researchgate.net |

| Isomerization/Ring Re-closure | Indol-1-carboxylate derivatives | Dibenzoazonines | Demonstrates multi-step synthetic potential from a single precursor. | researchgate.net |

| Diels-Alder Dimerization | Mannich bases (derived from related anthraquinones) | Spirocyclic dimers | Access to complex three-dimensional spiro architectures. | researchgate.net |

| Cycloaddition | Electron-rich alkynes | Push-pull chromophores | Affords molecules with specific, desirable electronic properties. | tandfonline.comtandfonline.comresearchgate.net |

Role in Dye and Pigment Production Research

While the closely related 9,10-anthraquinone is a cornerstone of the dye industry, serving as the parent structure for many synthetic colorants like alizarin, the direct application of this compound as a commercial dye is not established. scispace.com Instead, its significance lies in the realm of research, where its unique reactivity is explored for creating novel chromophores—the parts of a molecule responsible for color.

The electron-deficient nature of this compound makes it a subject of interest for synthesizing "push-pull" chromophores. tandfonline.comtandfonline.com These are specialized molecules where electron-donating groups and electron-withdrawing groups are strategically placed to create a strong internal charge-transfer character, which can lead to intense and tunable colors. Research has shown that this compound can undergo cycloaddition reactions with electron-rich alkynes to produce such push-pull systems. tandfonline.comresearchgate.net This line of inquiry explores new ways to design colorants with specific and potentially superior properties compared to traditional dyes. Its role is therefore not as a direct dye itself, but as a reactive building block in the scientific exploration of new colorant structures.

Table 3: Comparison of Anthraquinone (B42736) Structures in Dye Research

| Compound | Key Structural Feature | Primary Role in Colorant Industry | Reactivity Explored in Research | Reference |

|---|---|---|---|---|

| This compound | Four carbonyl groups, highly electron-deficient | Research precursor | Used in cycloadditions to create novel "push-pull" chromophores. | tandfonline.comtandfonline.com |

| 9,10-Anthraquinone | Two carbonyl groups | Established precursor for a wide range of commercial dyes and pigments. | Serves as a benchmark for synthesizing derivatives like alizarin. | scispace.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9,10-Anthraquinone |

| Alizarin |

| Dibenzoazonines |

| Enamines |

| Graphene |

| Mannich bases |

| Naphtho-condensed 5-hydroxyindoles |

| Spirocyclic dimers |

Comparative Studies with Isomeric and Analogous Anthracenetetrones

Structural and Electronic Property Comparisons with Isomers (e.g., 1,2,5,6- and 1,4,5,8-Anthracenetetrone)

The isomers of anthracenetetrone, including 1,4,9,10-anthracenetetrone, 1,2,5,6-anthracenetetrone, and 1,4,5,8-anthracenetetrone, exhibit distinct structural and electronic characteristics. This compound, also known as anthradiquinone, is a polycyclic quinone with four ketone groups that create an extended π-conjugated system, rendering it electron-deficient. This electron-withdrawing nature is a key feature of its reactivity.

In contrast, isomers like 1,2,5,6- and 1,4,5,8-anthracenetetrone have different arrangements of their ketone groups, which influences their molecular geometry and electronic properties. tandfonline.com For instance, the crystal structure of 1,4,5,8-anthracenetetrone has been reported and is noted for its stability. tandfonline.comresearchgate.net Computational studies have suggested that 1,4,5,8-anthracenetetrone is the most stable among the anthracenetetrone isomers. researchgate.net The positioning of the carbonyl groups in para-positions, as seen in 1,4,5,8-anthracenetetrone, has been associated with higher capacities in battery applications compared to ortho-positioned carbonyls.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are significantly affected by the isomeric form. rsc.org These energy levels dictate the electron affinity and redox potentials of the molecules. rsc.org For example, this compound exhibits two quasi-reversible reduction peaks in cyclic voltammetry, indicating its notable redox activity.

A comparison of key properties is provided in the table below:

Table 1: Comparison of Anthracenetetrone Isomers| Property | This compound | 1,2,5,6-Anthracenetetrone | 1,4,5,8-Anthracenetetrone |

|---|---|---|---|

| CAS Number | 1709-63-3 nih.gov | Not readily available | Not readily available |

| Molecular Formula | C₁₄H₆O₄ nih.gov | C₁₄H₆O₄ tandfonline.com | C₁₄H₆O₄ tandfonline.com |

| Key Structural Feature | Four ketone groups at positions 1, 4, 9, and 10 | Ketone groups at positions 1, 2, 5, and 6 tandfonline.com | Ketone groups at positions 1, 4, 5, and 8 tandfonline.com |

| Reported Crystal Structure | Yes nih.gov | No | Yes tandfonline.comresearchgate.net |

| Relative Stability | Less stable than 1,4,5,8-isomer researchgate.net | Less studied | Computationally predicted to be the most stable isomer researchgate.net |

Differential Reactivity and Synthetic Accessibility of Isomers

The synthesis and reactivity of anthracenetetrone isomers vary significantly. The synthesis of this compound is relatively straightforward and high-yielding, often starting from the oxidation of 1,4-dihydroxy-9,10-anthraquinone. tandfonline.comtandfonline.com This accessibility has made it the most studied among the anthracenetetrone isomers. tandfonline.com

In contrast, the syntheses of 1,2,5,6- and 1,4,5,8-anthracenetetrone are more challenging. tandfonline.comresearchgate.net However, reliable and optimized synthetic routes have been developed, starting from dihydroxy-9,10-anthraquinones, which avoid the need for column chromatography and are scalable. tandfonline.comresearchgate.netimperial.ac.uk For example, 1,2,5,6-anthracenetetrone can be synthesized through the oxidation of 2,6-dihydroxyanthracene. tandfonline.com

The different arrangements of the ketone groups in the isomers lead to differential reactivity. This compound's electron-deficient nature makes it a potent dienophile in Diels-Alder reactions, which is a cornerstone of its use in synthesizing more complex molecules. 1,4,5,8-Anthracenetetrone also serves as a dienophile in double Diels-Alder reactions. researchgate.net 1,2,5,6-Anthracenetetrone, on the other hand, is utilized in condensation reactions with aromatic ortho-diamines to form fully aromatic compounds connected by pyrazine (B50134) units. tandfonline.com

Comparative Computational Analyses of Thermodynamic Stability and Electronic Characteristics

Computational studies, particularly using density functional theory (DFT), have been instrumental in comparing the thermodynamic stability and electronic characteristics of anthracenetetrone isomers. scirp.orgscirp.orgumn.edu These analyses consistently predict that 1,4,5,8-anthracenetetrone is the most thermodynamically stable isomer. researchgate.net Thermodynamic stability is a crucial factor in determining the potential applications of these compounds, particularly in materials science. umn.edursc.org

The electronic characteristics, such as electron affinity and redox potentials, are also elucidated through computational methods. A lower Lowest Unoccupied Molecular Orbital (LUMO) energy level generally corresponds to a higher reduction potential. rsc.org The strong electron-withdrawing nature of the four ketone groups in this compound results in a low-lying LUMO, making it a good electron acceptor. This property is vital for its application in charge-transfer complexes and as an n-type material in organic electronics. tandfonline.comacs.org

Table 2: Computationally Derived Properties of Anthracenetetrone Isomers

| Isomer | Predicted Relative Stability | Key Electronic Feature |

|---|---|---|

| This compound | Less stable than 1,4,5,8-isomer researchgate.net | Strong electron acceptor due to low LUMO energy |

| 1,2,5,6-Anthracenetetrone | Less stable than 1,4,5,8-isomer | Used in forming conjugated ladder polymers tandfonline.com |

| 1,4,5,8-Anthracenetetrone | Most stable isomer researchgate.net | Strong binding on graphene predicted computationally researchgate.net |

Structure-Property Relationships in Functionalized Derivatives and Analogs

The functionalization of the anthracenetetrone core allows for the fine-tuning of its properties for specific applications. Introducing various substituents can alter the electronic properties, solubility, and reactivity of the parent molecule.

For instance, the introduction of electron-withdrawing groups like cyano groups can further lower the HOMO and LUMO energy levels, enhancing the electron-accepting properties of the molecule. acs.org Conversely, electron-donating groups, such as hydroxy or methoxy (B1213986) groups, can increase the electron density, which can redshift absorption spectra and improve solubility.

Alkylated derivatives of this compound have shown improved bioavailability and biological activity. Halogenated derivatives, such as 2,3-dichloro-1,4,9,10-anthracenetetrone, exhibit modified reactivity in Diels-Alder reactions, favoring the formation of specific adducts. The position of the substituent is also critical; for example, an electron-withdrawing chloro group at the C-6 position can lower the reduction potential more significantly than at other positions.

These structure-property relationships are crucial for designing new materials and molecules with tailored functions, from organic electronics to potential therapeutic agents. beilstein-journals.orgresearchgate.net

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways for Green and Efficient Production

Current research has established a straightforward and high-yielding synthesis for 1,4,9,10-anthracenetetrone utilizing the inexpensive starting material 1,4-dihydroxy-9,10-anthraquinone. tandfonline.comtandfonline.com This facile, single-reaction pathway facilitates its investigation compared to other more complex anthracenetrone isomers. tandfonline.comtandfonline.comresearchgate.net However, the future of chemical manufacturing increasingly depends on the principles of green chemistry. Therefore, a key research direction is the development of even more environmentally benign and efficient synthetic routes.

Future efforts will likely focus on:

Alternative Oxidation Methods: Exploring catalytic, aerobic oxidation conditions to replace stoichiometric oxidants, minimizing waste and improving the environmental footprint.

Solvent-Free or Green Solvent Reactions: Investigating solid-state reactions or the use of aqueous or bio-based solvents to reduce reliance on volatile organic compounds.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer enhanced control, safety, and scalability, leading to more efficient production.

Biocatalytic Routes: Exploring enzymatic transformations that could offer high selectivity and operate under mild, environmentally friendly conditions.

Optimizing the synthesis to be more sustainable will be crucial for the large-scale production required for its potential applications in areas like energy storage. tandfonline.comtandfonline.comresearchgate.net Researchers have already identified and optimized reliable, chromatography-free synthetic routes for related anthracenetetrone isomers, starting from dihydroxy-9,10-anthraquinones, which underscores the feasibility of enhancing synthetic efficiency in this class of compounds. researchgate.netresearchgate.net

Unveiling New Reactivity Patterns and Mechanistic Complexities

This compound's electron-deficient nature makes it a versatile building block in organic synthesis. It is known to participate in various reactions, including cycloadditions and reactions with nucleophiles. tandfonline.comtandfonline.comresearchgate.net

Future research will likely delve deeper into its reactivity, aiming to:

Expand Cycloaddition Chemistry: It serves as a dienophile in Diels-Alder reactions and undergoes cycloadditions with electron-rich alkynes to create push-pull chromophores. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Further exploration of its reactions with a wider array of dienes, heterodienes, and alkynes could yield novel polycyclic and heterocyclic systems with unique photophysical properties.

Investigate Nucleophilic Additions: The Nenitzescu reaction of this compound with enamines has been shown to produce unexpected naphtho[2,3-d]indol-1-carboxylates instead of the anticipated anthracycline-like structures. researchgate.net Understanding the mechanism of this unexpected transformation and exploring its scope with different nucleophiles could reveal new synthetic pathways to complex nitrogen-containing heterocycles. researchgate.net

Explore Reactions of Derivatives: The reaction of 2-chloro-1,4,9,10-anthracenetetrone with enamines proceeds as a vinylogous acid chloride to give pyrroloanthraquinones without chlorine substitution. researchgate.net Probing the reactivity of other halogenated or functionalized derivatives could unveil new regioselective transformations and provide access to a wider range of functional materials.

A deeper mechanistic understanding of these reactions, for instance, why certain reaction pathways are favored over others, will be crucial for predictably synthesizing complex molecular architectures.

Rational Design of Next-Generation Derivatives with Tailored Electronic and Reactive Properties

The core structure of this compound is a versatile scaffold that can be chemically modified to fine-tune its properties for specific applications. The introduction of various substituent groups can significantly alter its electronic behavior, solubility, and biological activity. researchgate.net

Future design strategies will likely focus on:

Tuning Redox Potentials: For applications in energy storage, such as organic batteries, the redox potential is a critical parameter. researchgate.net Computational studies have shown that electron-withdrawing groups can lower the reduction potential. Systematic studies involving the introduction of a variety of electron-donating and electron-withdrawing groups at different positions on the anthracene (B1667546) core will allow for the precise tuning of redox properties.

Enhancing Bioactivity: The introduction of alkyl groups at the C-2 position has been shown to enhance the antiproliferative activity of the parent compound. researchgate.net Further structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the development of derivatives with improved potency and selectivity as potential antitumor agents. researchgate.net

Modifying Photophysical Properties: For applications in organic electronics and photovoltaics, the absorption and emission properties are key. Attaching different chromophoric or auxochromic groups can systematically shift the absorption spectra and tune the material's interaction with light.

The table below summarizes the observed effects of substitution on the properties of anthracenetrone derivatives, providing a basis for future rational design.

| Derivative Class | Substituent Effect | Impacted Property | Reference |

| 2-Alkylated | Enhanced antiproliferative activity against cancer cell lines. | Bioactivity | researchgate.net |

| Hydroxy-, Methoxy-substituted | Red-shifted absorption spectra and enhanced solubility. | Physicochemical Properties | |

| Chloro-substituted | Lowers reduction potentials (by 0.3 V at C-6). | Electronic Properties | |

| Chloro-substituted | Accelerates Diels-Alder reaction rates. | Reactivity |

Integration into Hybrid Material Systems and Nanostructures for Synergistic Effects

The integration of this compound and its derivatives into larger material systems is a promising avenue for creating advanced functional materials. Its properties make it an excellent candidate for use in hybrid organic-inorganic systems and nanostructured composites.

Emerging research avenues include:

Graphene Composites for Energy Storage: Computational studies predict a very strong binding energy (1.56 eV) between this compound and graphene. colab.ws This strong physisorption is expected to prevent the dissolution of the organic molecule in battery electrolytes, thereby improving the cycling performance and lifespan of green batteries. tandfonline.comtandfonline.comcolab.ws Experimental validation and device fabrication are the logical next steps.

Electrode Modification for Supercapacitors: this compound has been used to modify electrodes for supercapacitors, leveraging its electron-accepting characteristics to enhance performance. tandfonline.comresearchgate.net Future work could involve creating nanostructured electrodes with high surface areas, incorporating the molecule into conductive polymer matrices, or developing covalent organic frameworks (COFs) to maximize its contribution to capacitance.

Charge-Transfer Complexes: The compound forms charge-transfer salts with electron-donating molecules like decamethylferrocene, which can exhibit magnetic properties. researcher.life The synthesis and characterization of new charge-transfer complexes with a variety of donors could lead to novel organic magnets or conductors.

The table below details the calculated binding energies of various organic electrode materials on graphene, highlighting the superior interaction of anthracenetetrone.

| Organic Compound | Binding Energy on Graphene (eV) |

| Benzo[1,2-b:4,3-b']difuran-4,5-dione (BDFD) | 1.10 |

| Pyromellitic Dianhydride (PMDA) | < 1.56 |

| Phenanthraquinone (PQ) | < 1.56 |

| 1,4,5,8-Anthracenetetrone (ATO) | 1.56 |

| Data sourced from density functional theory (DFT) calculations. colab.ws |

Leveraging Advanced Computational Techniques for Predictive Chemistry and Materials Discovery

Computational chemistry provides powerful tools for predicting the properties of molecules and materials, guiding experimental efforts and accelerating the discovery process. For this compound and its derivatives, computational techniques are already proving invaluable.

Future research will increasingly rely on:

High-Throughput Screening: Computational schemes incorporating machine learning and quantum mechanics can be used to screen vast virtual libraries of quinone-based molecules for desired properties, such as high redox potential and energy density for battery applications. researchgate.net This approach has already successfully identified this compound as a promising candidate, with predicted redox potentials matching well with experimental measurements. researchgate.net

Mechanistic Elucidation: Density Functional Theory (DFT) and other methods can be used to model reaction pathways, calculate transition state energies, and understand the factors that control product formation in complex reactions, such as the Nenitzescu reaction. researchgate.net This insight is crucial for developing new synthetic methodologies.

Predicting Structure-Property Relationships: Computational modeling can establish quantitative structure-property relationships (QSPRs) that correlate molecular features with observable properties like redox potential, solubility, and bioactivity. researchgate.net These models can guide the rational design of new derivatives with optimized performance.

Modeling Interfacial Interactions: Understanding the interaction between this compound and surfaces, such as graphene, is critical for designing hybrid materials. colab.ws Advanced computational models can predict binding energies, charge transfer, and changes in electronic properties at the interface, providing design rules for next-generation composites. colab.ws

Q & A

Q. What are the established synthetic routes for 1,4,9,10-Anthracenetetrone, and what critical parameters influence yield and purity?